molecular formula C26H38N2O4S B10820008 1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine;methanesulfonic acid

1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine;methanesulfonic acid

Cat. No.: B10820008
M. Wt: 474.7 g/mol
InChI Key: WSDSEIUBXJOEIQ-UHFFFAOYSA-N
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Description

1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine;methanesulfonic acid is a complex organic compound with a unique structure that combines a piperazine ring with substituted phenyl and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the cyclohexyl and phenylpiperazine intermediates. The key steps include:

    Formation of the Cyclohexyl Intermediate: This involves the alkylation of cyclohexanone with 3-ethoxyphenyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylpiperazine with methyl iodide to introduce the methyl group.

    Coupling Reaction: The final step involves coupling the cyclohexyl intermediate with the phenylpiperazine intermediate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with various receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine can be compared with other similar compounds, such as:

    1-(3-ethoxyphenyl)-4-methylpiperazine: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.

    4-phenylpiperazine derivatives: These compounds have different substituents on the piperazine ring, leading to variations in their activity and applications.

The uniqueness of 1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H38N2O4S

Molecular Weight

474.7 g/mol

IUPAC Name

1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine;methanesulfonic acid

InChI

InChI=1S/C25H34N2O.CH4O3S/c1-3-28-24-11-7-8-22(20-24)25(14-12-21(2)13-15-25)27-18-16-26(17-19-27)23-9-5-4-6-10-23;1-5(2,3)4/h4-11,20-21H,3,12-19H2,1-2H3;1H3,(H,2,3,4)

InChI Key

WSDSEIUBXJOEIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2(CCC(CC2)C)N3CCN(CC3)C4=CC=CC=C4.CS(=O)(=O)O

Origin of Product

United States

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